molecular formula C12H9NO3 B13659992 (4-Cyano-7-benzofuryl)methyl Acetate

(4-Cyano-7-benzofuryl)methyl Acetate

Cat. No.: B13659992
M. Wt: 215.20 g/mol
InChI Key: PJGDBVMSOJYWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyano-7-benzofuryl)methyl Acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Chemical Reactions Analysis

Types of Reactions: (4-Cyano-7-benzofuryl)methyl Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) and various halides are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

(4-Cyano-7-benzofuryl)methyl Acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyano-7-benzofuryl)methyl Acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors involved in various cellular processes. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Benzofuran: A core structure in many biologically active compounds.

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

    Indole: Another heterocyclic compound with significant biological activity.

Uniqueness: (4-Cyano-7-benzofuryl)methyl Acetate stands out due to its unique combination of a cyano group and a benzofuran ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

(4-cyano-1-benzofuran-7-yl)methyl acetate

InChI

InChI=1S/C12H9NO3/c1-8(14)16-7-10-3-2-9(6-13)11-4-5-15-12(10)11/h2-5H,7H2,1H3

InChI Key

PJGDBVMSOJYWNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C2C(=C(C=C1)C#N)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.